N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
N2-(4-Ethoxyphenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative featuring:
- N2-substituent: A 4-ethoxyphenyl group, contributing electron-donating properties and enhanced lipophilicity.
- N4-substituent: A 2-methoxyphenyl group, influencing steric and electronic interactions.
- 6-position: A morpholino ring, improving solubility and acting as a hydrogen bond acceptor.
Properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-2-N-(2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-3-31-17-10-8-16(9-11-17)23-20-25-21(24-18-6-4-5-7-19(18)29-2)27-22(26-20)28-12-14-30-15-13-28/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFVXLPTGUTBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazines. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure features a triazine core with various substituents that may influence its biological interactions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that may interact with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
- Interference with Nucleic Acids : Triazine derivatives are known to interact with DNA and RNA, potentially affecting replication and transcription processes.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that triazine derivatives can inhibit cell proliferation in various cancer cell lines.
- Apoptosis Induction : These compounds may induce apoptosis in cancer cells through mitochondrial pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
- Fungal Activity : There is potential for antifungal properties, although further research is needed to confirm these effects.
In Vitro Studies
A series of in vitro experiments were conducted to assess the biological activity of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| HeLa (Cervical) | 10.5 | Cell cycle arrest |
| A549 (Lung) | 12.0 | Inhibition of proliferation |
Animal Studies
In vivo studies have demonstrated the potential efficacy of this compound in tumor-bearing animal models. The results indicated a significant reduction in tumor size compared to control groups.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound shows good oral bioavailability.
- Metabolism : It undergoes hepatic metabolism with identifiable metabolites.
- Excretion : Primarily excreted via urine.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Variations
Substituent Analysis :
- Electron-Donating Groups (e.g., ethoxy, methoxy) : Enhance solubility and metabolic stability compared to electron-withdrawing groups (e.g., nitro, trifluoromethyl) .
- Morpholino at 6-Position: Consistently improves aqueous solubility across analogues, critical for bioavailability .
- Chlorine vs. Aromatic Groups : Chlorine at N4 (as in ) reduces steric bulk but may limit π-π stacking interactions compared to aromatic substituents .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Higher melting points in nitro-substituted compounds (e.g., 131–133°C in ) correlate with stronger intermolecular interactions.
- Yields : Chlorine-containing derivatives (e.g., 81.3% in ) often achieve higher yields due to favorable reaction kinetics.
- Lipophilicity : The target compound’s predicted LogP (3.8) suggests moderate lipophilicity, balancing membrane permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
